N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine: is an organophosphorus compound that belongs to the class of phosphine ligands It is characterized by the presence of two diisopropylphosphino groups attached to a 1,3,5-triazine-2,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with diisopropylphosphine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine groups. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as potassium tert-butoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Halogenated compounds or other electrophiles can be used in the presence of a base.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of coordination complexes for catalysis.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the development of new catalytic processes for chemical manufacturing.
Mechanism of Action
The mechanism of action of N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine primarily involves its ability to coordinate with metal centers. The diisopropylphosphino groups act as electron-donating ligands, stabilizing the metal center and facilitating various catalytic reactions. The 1,3,5-triazine-2,4-diamine core provides additional stability and rigidity to the complex.
Comparison with Similar Compounds
1,3-Bis(diphenylphosphino)propane: Another phosphine ligand used in coordination chemistry.
N2,N4-Bis(4-methoxyphenyl)pyrimidine-2,4-diamine: A compound with similar structural features but different functional groups.
Uniqueness: N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine is unique due to the presence of diisopropylphosphino groups, which provide distinct steric and electronic properties compared to other phosphine ligands. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.
Properties
IUPAC Name |
2-N,4-N-bis[di(propan-2-yl)phosphanyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N5P2/c1-10(2)21(11(3)4)19-14-16-9-17-15(18-14)20-22(12(5)6)13(7)8/h9-13H,1-8H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBZXUWJMKQXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)NC1=NC(=NC=N1)NP(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N5P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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